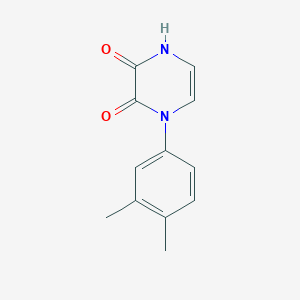

1-O-叔丁基 2-O-甲基 (2S)-4-(2,2,2-三氟乙酰基)-2,3-二氢吡咯-1,2-二羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl and methyl-substituted heterocyclic compounds involves multiple steps, including condensation, reduction, and functional group transformations. For example, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which then serve as intermediates for the asymmetric synthesis of amines . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized from commercially available piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions .

Molecular Structure Analysis

The molecular structure of tert-butyl-substituted compounds is often characterized using spectroscopic methods such as NMR and X-ray diffraction. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies, revealing a triclinic space group and specific cell parameters . NMR investigations provide insights into the structure of stable tricyclic hetarenes, such as 2-tert-butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole .

Chemical Reactions Analysis

Tert-butyl groups in heterocyclic systems can participate in various chemical reactions. The tert-butyl group in O-tert-butyltyrosine (Tby) serves as an NMR tag for high-molecular-weight systems and can be used to measure ligand binding affinities . The tert-butanesulfinyl group in N-tert-butanesulfinyl imines activates the imines for nucleophilic addition and can be cleaved after the addition to yield enantioenriched amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl and methyl-substituted heterocyclic compounds are influenced by their functional groups and molecular structure. For example, the tert-butyl group in Tby provides a distinct NMR signal due to rapid bond rotations and chemical equivalence of the protons, which is useful in protein research . The tert-butyl group also imparts thermal stability to compounds such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which exhibits high resistance to aqueous hydrolysis .

科学研究应用

合成与光解

该化合物已被用于各种合成和光解研究。例如,它参与了与三氟乙酸的反应,导致形成吡啶和环状异羟肟酸 (Görlitzer & Baltrusch, 2000)。在另一项研究中,其衍生物从与三氟乙酸酐的反应中获得,表现出抗菌和抗真菌活性 (Ivanov, Lyssenko, & Traven, 2020)。

酶促合成

该化合物在化学酶促合成研究中发挥作用。例如,其对映异构体已使用真菌和各种催化过程合成,突出了其在立体选择性合成中的相关性 (Higashi et al., 2010)。

在席夫碱化合物中的应用

在分子和晶体结构分析领域,该化合物的衍生物已被合成和分析。此类研究有助于我们了解分子相互作用和结构化学 (Çolak et al., 2021)。

在有机合成中的用途

该化合物及其衍生物已广泛用于有机合成。例如,它参与脱羧消除过程以产生炔酸,展示了其在合成有机化学中的多功能性 (Fleming & Ramarao, 2004)。

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO5/c1-12(2,3)22-11(20)17-6-7(9(18)13(14,15)16)5-8(17)10(19)21-4/h6,8H,5H2,1-4H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKXLDPNHDMZOV-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(CC1C(=O)OC)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C[C@H]1C(=O)OC)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511161.png)

![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)

![(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511165.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511166.png)

![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2511167.png)

![7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511170.png)

![2-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2511178.png)

![ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2511180.png)